

# TaN vs. Ta<sub>3</sub>N<sub>5</sub> Properties & Deposition Comparison

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## Compound Focus: Pentakis(dimethylamino)tantalum(V)

CAS No.: 19824-59-0

Cat. No.: S1480260

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Feature	Conductive TaN (Cubic)	Highly Resistive Ta <sub>3</sub> N <sub>5</sub>
Typical Resistivity	~230 μΩ·cm [1]	> 6 Ω·cm [2]
Crystal Phase	Cubic (c-TaN) [3]	Hexagonal (h-Ta <sub>3</sub> N <sub>5</sub> ) [2]
Primary Deposition Method	Plasma-Enhanced ALD (PE-ALD) [1]	Thermal ALD [2]
Common Reactant with PDMAT	H <sub>2</sub> /Ar plasma [1]	Ammonia (NH <sub>3</sub> ) or Monomethylhydrazine (MMH) [2]
Key Ta Oxidation State	Ta(III) [2]	Ta(V) [2]

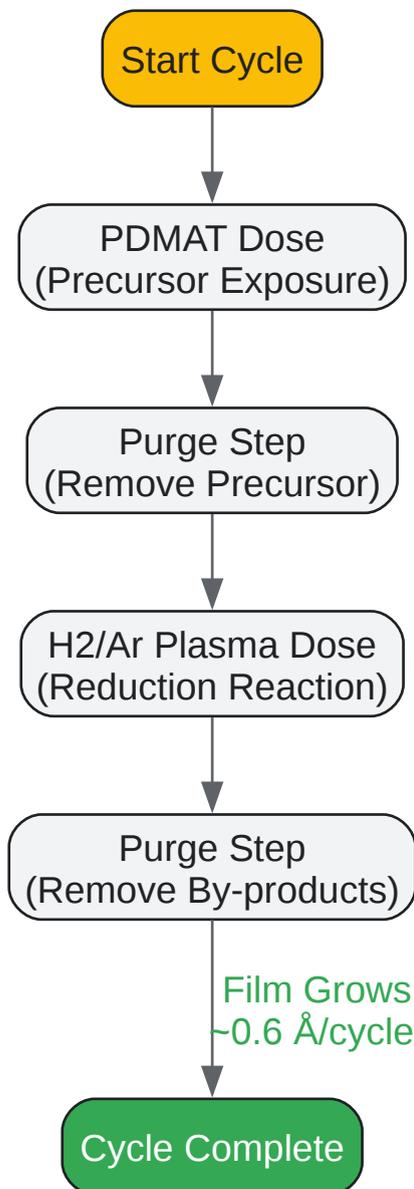
## Experimental Methodologies Explained

The dramatic difference in resistivity stems from the deposition process, which controls the film's phase and stoichiometry.

## Depositing Conductive Cubic TaN with PE-ALD

Plasma-enhanced ALD is highly effective for producing conductive TaN because the hydrogen radicals in the plasma are strong reducing agents. This process facilitates the reduction of tantalum from Ta(V) in the PDMAT precursor to Ta(III) in the cubic TaN film [1] [2].

A typical PE-ALD process for TaCN (Tantalum Carbonitride) films with low resistivity involves the following cycle, which can be visualized in the workflow below.



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#### Key Experimental Details:

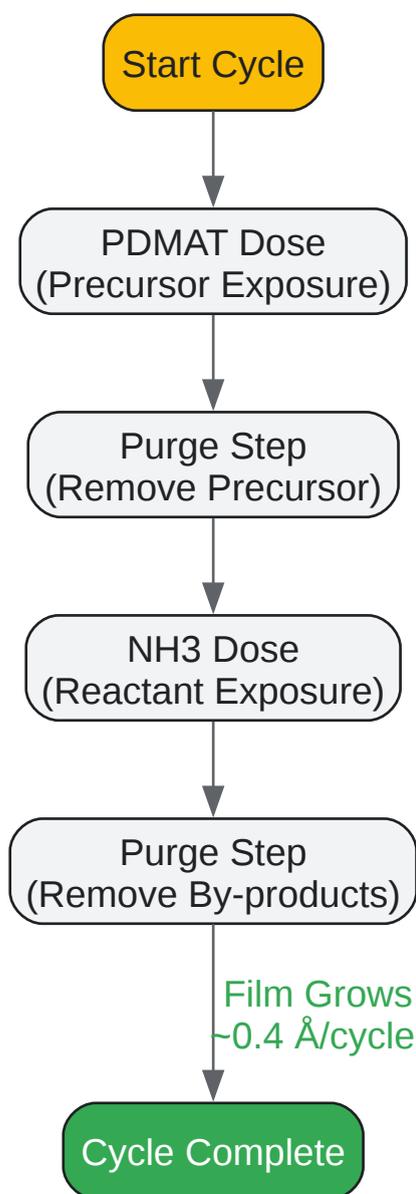
- **Precursor:** PDMAT, vaporized at **75 °C** [1].

- **Reactant Gas: H<sub>2</sub>/Ar plasma** (e.g., 20% H<sub>2</sub> in Ar) [1].
- **Substrate Temperature:** Typically **200-300 °C** [1] [2].
- **Plasma Power:** For example, **200 W** RF power [1].
- **Saturation:** The process shows self-limited ALD growth, saturating with a PDMAT exposure time of over **4 seconds** [1].

## Depositing Resistive Ta<sub>3</sub>N<sub>5</sub> with Thermal ALD

Thermal ALD with ammonia (NH<sub>3</sub>) typically leads to the nitrogen-rich Ta<sub>3</sub>N<sub>5</sub> phase because ammonia alone has insufficient reducing power to convert Ta(V) to Ta(III) [1] [2].

The following workflow illustrates a standard thermal ALD cycle for depositing Ta<sub>3</sub>N<sub>5</sub>.



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#### Key Experimental Details:

- **Precursor:** PDMAT [2].
- **Reactant Gas:** Ammonia (NH<sub>3</sub>) or Monomethylhydrazine (MMH) [2].
- **Substrate Temperature:** Optimal growth at 300 °C [2].
- **Film Properties:** Films are typically smooth with low impurity levels (e.g., undetectable oxygen and carbon) [2].

## Key Selection Guide

Your choice between TaN and Ta<sub>3</sub>N<sub>5</sub> should be driven by the application's electrical requirements.

- **Conductive TaN** is the material of choice for **diffusion barriers** in copper interconnects [1] [3], **gate electrodes** [2], and other components where low electrical resistance is critical.
- **Resistive Ta<sub>3</sub>N<sub>5</sub>** is suitable for applications where electrical insulation is needed or for its **functional properties**, such as in **photonic structures** due to its high refractive index [2].

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## References

1. TaCN growth with PDMAT and H<sub>2</sub>/Ar plasma by ... [sciencedirect.com]
2. Atomic layer deposition of TaN and Ta<sub>3</sub>N<sub>5</sub> using pentakis ... [sciencedirect.com]
3. Advancements in tantalum nitride-based films: A review [sciencedirect.com]

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